4-Methyl-1,3-pentadiene

Ziegler-Natta polymerization Coordination chemistry Diene monomer kinetics

4-Methyl-1,3-pentadiene (4-MPD, C₆H₁₀, MW 82.14) is a volatile, conjugated diene hydrocarbon. The compound appears as a clear colorless liquid with a petroleum-like odor, exhibiting a boiling point of 75-77 °C (349.7 K) and density of 0.718 g/mL at 20 °C.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 926-56-7
Cat. No. B1595702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-pentadiene
CAS926-56-7
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC(=CC=C)C
InChIInChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,1H2,2-3H3
InChIKeyCJSBUWDGPXGFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,3-pentadiene (CAS 926-56-7): A Conjugated Diene Monomer for Stereoregular Polymer Synthesis and Insecticide Intermediates


4-Methyl-1,3-pentadiene (4-MPD, C₆H₁₀, MW 82.14) is a volatile, conjugated diene hydrocarbon [1]. The compound appears as a clear colorless liquid with a petroleum-like odor, exhibiting a boiling point of 75-77 °C (349.7 K) and density of 0.718 g/mL at 20 °C . Its terminal methyl substitution at the 4-position distinguishes it from linear dienes such as 1,3-pentadiene and butadiene, conferring unique steric and electronic properties that critically alter its coordination behavior with transition metal catalysts and its stereoselectivity in polymerization reactions [1][2].

Why 4-Methyl-1,3-pentadiene Cannot Be Substituted with Isoprene or 1,3-Pentadiene in Stereospecific Polymerizations


Generic substitution of conjugated dienes in stereospecific polymerizations is precluded by fundamental differences in monomer coordination modes to transition metal catalysts. Unlike butadiene and (E)-1,3-pentadiene, which preferentially adopt cis-η⁴ coordination leading to 1,4-polymers, 4-methyl-1,3-pentadiene and (Z)-1,3-pentadiene can coordinate trans-η² in addition to cis-η⁴, resulting in exclusive 1,2-polymer formation with catalysts that yield 1,4-polymers from other monomers [1]. Furthermore, ab initio computational studies demonstrate that the coordination step—the rate-determining step in Ziegler-Natta polymerization—is significantly easier for 4-methyl-1,3-pentadiene than for butadiene or isoprene [2]. This distinct coordination chemistry directly translates to divergent polymer microstructures, crystallinity, and thermal properties that cannot be replicated by substituting alternative C₅ or C₄ dienes.

4-Methyl-1,3-pentadiene: Quantitative Differentiation Evidence Versus Closest Comparators


Enhanced Coordination Ease in Ziegler-Natta Polymerization: 4-MPD Versus Butadiene and Isoprene

Ab initio computational analysis of the coordination step in Ziegler-Natta polymerization reveals that this rate-determining step is significantly more facile for 4-methyl-1,3-pentadiene compared to both butadiene and isoprene. This computational prediction aligns with experimentally observed homopolymerization rates, confirming that the geminal dimethyl substitution at the 4-position reduces the energetic barrier for monomer coordination to the active metal center [1].

Ziegler-Natta polymerization Coordination chemistry Diene monomer kinetics

Reduced Diels-Alder Reactivity: 4-MPD Versus (E)-1,3-Pentadiene

In Diels-Alder reactions, 4-methyl-1,3-pentadiene exhibits substantially lower reactivity as a diene compared to (E)-1,3-pentadiene. The terminal geminal dimethyl substitution at the 4-position introduces steric hindrance that destabilizes the s-cis conformation required for concerted [4+2] cycloaddition, making 4-MPD's reactivity comparable to that of (Z)-1,3-pentadiene rather than the more reactive (E)-isomer [1].

Diels-Alder cycloaddition Diene reactivity Conformational analysis

Preferential 1,2-Polymer Microstructure: 4-MPD Versus Butadiene and 1,3-Pentadiene

Polymerization studies using vanadium-based catalysts (MAO/Cp′VCl₂·2PEt₃ and MAO/Cp₂VCl) reveal stark microstructural divergence among conjugated dienes. Under identical catalytic conditions, butadiene and 1,3-pentadiene yield predominantly cis-1,4 polymers, 2-methyl-1,3-pentadiene produces a mixed cis/trans structure, while 4-methyl-1,3-pentadiene gives a predominantly 1,2 polymer [1]. This exclusive 1,2-enchainment is a direct consequence of the monomer's unique coordination geometry imposed by the 4-methyl substitution.

Polymer microstructure Stereospecific polymerization Vanadium catalysts

Tunable Glass Transition Temperature in Copolymers: 4-MPD Versus Styrene and Butadiene

Binary copolymerization of 4-methyl-1,3-pentadiene (4MPD) with butadiene, isoprene, or styrene using a titanium [OSSO]-type catalyst enables systematic tuning of copolymer thermal properties. Differential scanning calorimetry (DSC) demonstrates that increasing the amount of 4MPD in copolymers with butadiene and isoprene yields a corresponding increase in glass transition temperature (Tg), while in copolymers with styrene, Tg increases with increasing styrene content [1]. This directional Tg control is a direct consequence of 4MPD's 1,2-enchainment introducing rigid pendant groups along the polymer backbone.

Copolymer thermal properties Glass transition temperature DSC analysis

Alternating Copolymer Crystallinity: 4-MPD/Ethylene Copolymers Versus Random Copolymers

Isotactic copolymers of ethylene (E) and 4-methyl-1,3-pentadiene (4MPD) synthesized using 1,4-dithiabutanediyl-linked bis(phenolate) titanium catalysts exhibit a strong tendency toward alternating 4MPD/E constitution, as revealed by solution ¹³C NMR analysis. All copolymers are crystalline and display melting temperatures in the range of 90–100 °C. Most notably, samples with nearly equimolar concentrations of units crystallize in a new crystalline form not observed in random copolymers, characterized by a nearly trans-planar conformation with periodicity c = 5.13 Å and arranged in a monoclinic unit cell (a = 5.70 Å, b = 14.95 Å, c = 5.13 Å, β = 114.4°) according to space group symmetry Pn [1].

Alternating copolymers X-ray diffraction Polymer crystallography

Exclusive 1,2-Isotactic Crystalline Polymer Formation: 4-MPD Versus Butadiene

Polymerization of 4-methyl-1,3-pentadiene using heterogeneous catalysts derived from Al(C₂H₅)₃ with TiCl₄, TiCl₃, or VCl₃ yields polymers consisting of almost exclusively 1,2 units that exhibit crystallinity attributable to 1,2-isotactic sequences. In contrast, homogeneous systems from Al(C₂H₅)₃ with titanium or vanadyl alkoxides produce polymers that, although also nearly 100% 1,2, are amorphous by X-ray examination. Infrared and X-ray analyses confirm that 1,2-isotactic polymers of 4-MPD exist in two distinct crystalline modifications [1]. This behavior diverges sharply from butadiene polymerization under identical conditions, a difference attributed to steric effects from the geminal methyl groups at the 4-position.

Isotactic polymers 1,2-Polymerization Heterogeneous catalysis

4-Methyl-1,3-pentadiene: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of 1,2-Isotactic Crystalline Polymers for Specialty Materials

Researchers seeking crystalline polyolefins with defined tacticity should select 4-methyl-1,3-pentadiene over butadiene or 1,3-pentadiene. Under heterogeneous Al(C₂H₅)₃/TiCl₄ or VCl₃ catalysis, 4-MPD yields polymers with almost exclusively 1,2 units that exhibit crystallinity due to 1,2-isotactic sequences, with two distinct crystalline modifications confirmed by X-ray analysis [1]. This contrasts with butadiene, which does not form 1,2-isotactic crystalline polymers under identical conditions [1].

Tuning Copolymer Glass Transition Temperature via 4-MPD Incorporation

Formulators requiring systematic control of copolymer stiffness can exploit the demonstrated ability of 4-MPD to elevate glass transition temperature (Tg) in copolymers with butadiene and isoprene. Differential scanning calorimetry confirms that increasing 4-MPD content yields a corresponding Tg increase across a wide composition range when using titanium [OSSO]-type catalysts [2]. This directional Tg control provides a quantifiable lever for tailoring material heat resistance and mechanical properties in elastomeric formulations.

Engineering Alternating Ethylene/4-MPD Copolymers with Novel Crystalline Phases

Polymer scientists developing semi-crystalline materials with predictable melting behavior should utilize 4-MPD in ethylene copolymerizations. Postmetallocene titanium bis(phenolate) catalysts produce alternating 4MPD/E copolymers with melting temperatures of 90–100 °C that crystallize in a novel monoclinic form with defined unit cell parameters (a = 5.70 Å, b = 14.95 Å, c = 5.13 Å, β = 114.4°) not achievable with random copolymers [3]. This unique crystalline architecture enables the design of materials with specific thermal and mechanical profiles.

Production of 1,1-Dihalo-4-methyl-1,3-pentadienes as Pyrethroid Insecticide Intermediates

4-Methyl-1,3-pentadiene serves as the essential structural precursor for synthesizing 1,1-dihalo-4-methyl-1,3-pentadienes—key intermediates in the manufacture of dihalovinylcyclopropanecarboxylate pyrethroid insecticides, including 3-phenoxybenzyl 2-(β,β-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate [4][5]. The geminal dimethyl substitution pattern of 4-MPD is irreplaceable for constructing the cyclopropane ring system required for insecticidal activity, and alternative dienes lacking this substitution cannot yield the correct intermediate structure [4][5].

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